![molecular formula C25H33ClN2 B098147 1,3-Bis[(4-butylphenyl)methyl]-1H-imidazolium chloride CAS No. 17774-72-0](/img/structure/B98147.png)
1,3-Bis[(4-butylphenyl)methyl]-1H-imidazolium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis[(4-butylphenyl)methyl]-1H-imidazolium chloride, also known as BBMI, is a type of ionic liquid that has gained significant attention from the scientific community due to its unique properties. BBMI has been found to be useful in various fields, including catalysis, electrochemistry, and material science.
Mechanism Of Action
The mechanism of action of 1,3-Bis[(4-butylphenyl)methyl]-1H-imidazolium chloride is not fully understood. However, it is believed that 1,3-Bis[(4-butylphenyl)methyl]-1H-imidazolium chloride interacts with the cell membrane and disrupts its structure, leading to cell death. 1,3-Bis[(4-butylphenyl)methyl]-1H-imidazolium chloride has also been found to inhibit the activity of certain enzymes, which may contribute to its antimicrobial properties.
Biochemical And Physiological Effects
1,3-Bis[(4-butylphenyl)methyl]-1H-imidazolium chloride has been found to have low toxicity and is not harmful to human cells. However, it has been found to have some physiological effects. 1,3-Bis[(4-butylphenyl)methyl]-1H-imidazolium chloride has been found to cause a decrease in cell viability and induce apoptosis in cancer cells. It has also been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of 1,3-Bis[(4-butylphenyl)methyl]-1H-imidazolium chloride is its low toxicity and high stability. 1,3-Bis[(4-butylphenyl)methyl]-1H-imidazolium chloride is also a good solvent for a wide range of compounds, making it useful in various chemical reactions. However, 1,3-Bis[(4-butylphenyl)methyl]-1H-imidazolium chloride has some limitations. It is hygroscopic and can absorb water from the air, which can affect its properties. Additionally, 1,3-Bis[(4-butylphenyl)methyl]-1H-imidazolium chloride is relatively expensive compared to other solvents, which may limit its use in some experiments.
Future Directions
There are several future directions for the research on 1,3-Bis[(4-butylphenyl)methyl]-1H-imidazolium chloride. One area of research is the development of new applications for 1,3-Bis[(4-butylphenyl)methyl]-1H-imidazolium chloride in catalysis and electrochemistry. Another area of research is the development of new antibacterial coatings for medical devices using 1,3-Bis[(4-butylphenyl)methyl]-1H-imidazolium chloride. Additionally, the mechanism of action of 1,3-Bis[(4-butylphenyl)methyl]-1H-imidazolium chloride needs to be further investigated to fully understand its antimicrobial properties. Finally, the synthesis of 1,3-Bis[(4-butylphenyl)methyl]-1H-imidazolium chloride needs to be optimized to reduce its cost and improve its properties.
Conclusion:
In conclusion, 1,3-Bis[(4-butylphenyl)methyl]-1H-imidazolium chloride is a unique ionic liquid that has several applications in scientific research. Its low toxicity and high stability make it a useful solvent for various chemical reactions. 1,3-Bis[(4-butylphenyl)methyl]-1H-imidazolium chloride has also been found to have antimicrobial properties and may be useful in the development of antibacterial coatings for medical devices. Further research is needed to fully understand the mechanism of action of 1,3-Bis[(4-butylphenyl)methyl]-1H-imidazolium chloride and to develop new applications for this compound.
Synthesis Methods
1,3-Bis[(4-butylphenyl)methyl]-1H-imidazolium chloride can be synthesized using a simple one-pot method. The synthesis involves the reaction of 1,3-dibromopropane with 4-butylbenzyl bromide in the presence of imidazole. The resulting product is then treated with hydrochloric acid to obtain 1,3-Bis[(4-butylphenyl)methyl]-1H-imidazolium chloride in the form of a white crystalline powder.
Scientific Research Applications
1,3-Bis[(4-butylphenyl)methyl]-1H-imidazolium chloride has been found to have several applications in scientific research. It has been used as a solvent in various chemical reactions, including catalysis and electrochemistry. 1,3-Bis[(4-butylphenyl)methyl]-1H-imidazolium chloride has also been used as a surfactant in the synthesis of nanoparticles. Additionally, 1,3-Bis[(4-butylphenyl)methyl]-1H-imidazolium chloride has been found to have antimicrobial properties and has been used in the development of antibacterial coatings for medical devices.
properties
CAS RN |
17774-72-0 |
|---|---|
Product Name |
1,3-Bis[(4-butylphenyl)methyl]-1H-imidazolium chloride |
Molecular Formula |
C25H33ClN2 |
Molecular Weight |
396.99592 |
IUPAC Name |
1,3-bis[(4-butylphenyl)methyl]imidazol-1-ium;chloride |
InChI |
InChI=1S/C25H33N2.ClH/c1-3-5-7-22-9-13-24(14-10-22)19-26-17-18-27(21-26)20-25-15-11-23(12-16-25)8-6-4-2;/h9-18,21H,3-8,19-20H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
UYOYVNWMMLSEOM-UHFFFAOYSA-M |
SMILES |
CCCCC1=CC=C(C=C1)CN2C=C[N+](=C2)CC3=CC=C(C=C3)CCCC.[Cl-] |
Canonical SMILES |
CCCCC1=CC=C(C=C1)CN2C=C[N+](=C2)CC3=CC=C(C=C3)CCCC.[Cl-] |
Other CAS RN |
17774-72-0 |
synonyms |
1,3-bis[(4-butylphenyl)methyl]-1H-imidazolium chloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




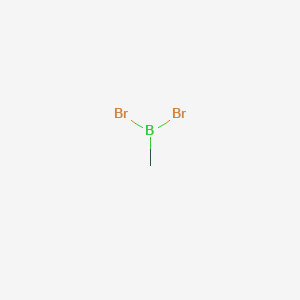
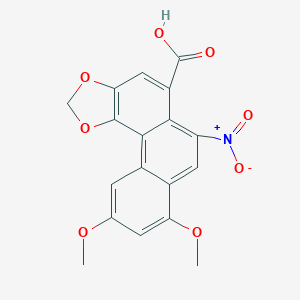
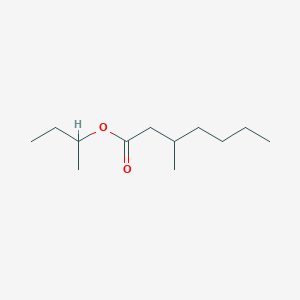
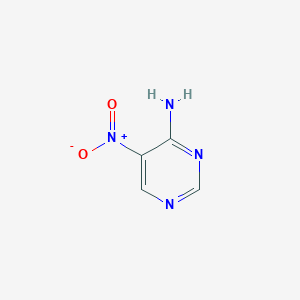
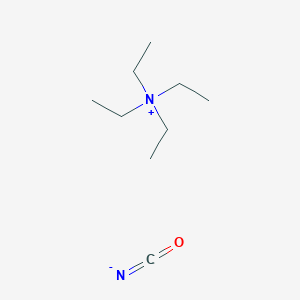
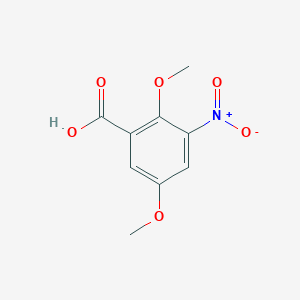
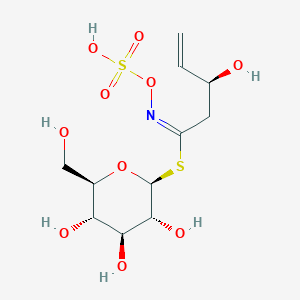
![[1R,4S,7R,(+)]-1,3,3,7-Tetramethyl-2-oxabicyclo[2.2.1]heptane](/img/structure/B98081.png)
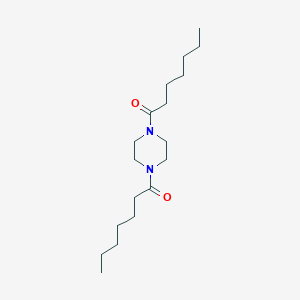
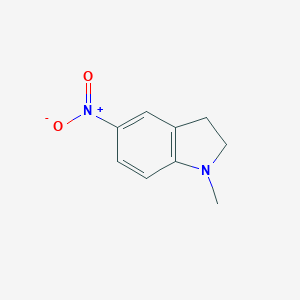
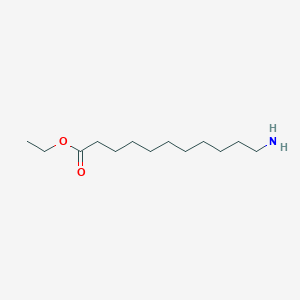
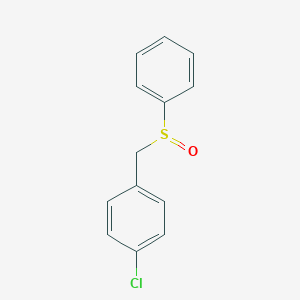
![Silane, [(3,7-dimethyl-6-octenyl)oxy]trimethyl-](/img/structure/B98092.png)